tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate
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Overview
Description
tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate is a compound that features a tert-butyl group, a cyclopropylmethylamino group, and a cyclohexylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate typically involves the reaction of cyclohexylcarbamate with cyclopropylmethylamine under specific conditions. One common method is the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butanesulfinamide: Extensively used in the synthesis of N-heterocycles via sulfinimines.
Uniqueness
tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the cyclopropylmethylamino group and the cyclohexylcarbamate moiety differentiates it from other tert-butyl derivatives.
Properties
IUPAC Name |
tert-butyl N-[4-(cyclopropylmethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-13-8-6-12(7-9-13)16-10-11-4-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWLSQYEOGCGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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